4-Bromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide
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Overview
Description
4-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Condensation Reactions: The sulfonamide group can participate in condensation reactions to form new bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can produce compounds with varying oxidation states .
Scientific Research Applications
4-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.
Chemical Biology: Researchers use it to probe the mechanisms of action of various biological processes.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to certain proteins, modulating their activity and leading to various biological effects. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide.
4-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-THIOAMIDE: Contains a thioamide group instead of a sulfonamide.
Uniqueness
The presence of the sulfonamide group in 4-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE imparts unique chemical and biological properties compared to its analogs. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C19H14BrN3O2S |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
4-bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H14BrN3O2S/c20-15-7-9-17(10-8-15)26(24,25)22-16-5-3-4-14(12-16)18-13-23-11-2-1-6-19(23)21-18/h1-13,22H |
InChI Key |
WFWHXWDOGDRTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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